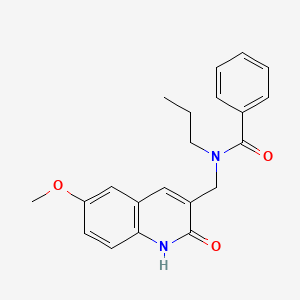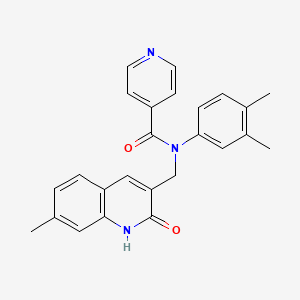
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as HPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HPB belongs to the family of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been used as a chemical probe to study the function of certain enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of certain enzymes and receptors, including cyclooxygenase-2, phosphodiesterase-4, and TRPV1 receptors. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegeneration. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to improve cognitive function and memory in animal models. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide also exhibits a range of biochemical and physiological effects, making it suitable for a variety of research applications. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways in the body. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may have off-target effects that need to be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide and its effects on various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may also have potential applications in the treatment of cancer and inflammation. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is a promising compound that warrants further investigation in the field of scientific research.
Méthodes De Synthèse
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide can be synthesized using a multi-step reaction sequence that involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine, followed by the reaction of the resulting imine with 4-bromobenzoyl chloride. The final product is obtained through a reduction reaction using sodium borohydride. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-23(21(25)15-7-5-4-6-8-15)14-17-12-16-13-18(26-2)9-10-19(16)22-20(17)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJSMLUWXLOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)






